molecular formula C6H11NOS B7797941 (S)-4-Isopropyloxazolidine-2-thione CAS No. 84272-19-5

(S)-4-Isopropyloxazolidine-2-thione

Cat. No. B7797941
CAS RN: 84272-19-5
M. Wt: 145.23 g/mol
InChI Key: CIRDXQWBLPPFPN-RXMQYKEDSA-N
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Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and any known uses or applications would also be described.





  • Synthesis Analysis

    This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.





  • Molecular Structure Analysis

    Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.





  • Chemical Reactions Analysis

    This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?





  • Physical And Chemical Properties Analysis

    This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV/Vis, IR, NMR, etc.) might also be studied.




  • Scientific Research Applications

    • (S)-4-Isopropyloxazolidine-2-thione serves as a chiral auxiliary in stereoselective propionate and acetate aldol reactions, aiding in the enantioselective synthesis of compounds like (R)-baclofen (Khatik, Nair, Kumar, & Khurana, 2011).

    • It is involved in the reactions of isothiocyanates with 2-amino sugars, leading to products with potential pharmaceutical applications (Scott, 1970).

    • In the field of spectroscopy, studies on the electronic structure and spectra of tautomeric rhodanines, which include compounds like (S)-4-Isopropyloxazolidine-2-thione, have been conducted, providing insights into their chemical behavior (Hilal, Ead, & Osman, 1978).

    • This compound has shown fungicidal activity, with derivatives exhibiting strong antifungal activities against various pathogens, indicating its potential in agricultural applications (Chen et al., 2015).

    • Its derivatives have been used in the synthesis of imidazole-2-thiones, which are relevant in studies of naturally occurring compounds like ergothioneine (Scott & Henderson, 1968).

    • The compound is utilized in the synthesis of α-pyrone and α-pyridone derivatives, which are significant in medicinal chemistry (Nagao et al., 1992).

    • Its derivatives are studied for their potential in inhibiting corrosion, demonstrating applications in material science and engineering (Musa et al., 2010).

    • Research in bioinorganic chemistry has examined thiazolidine-2-thiones derivatives for their interactions with metals, contributing to the understanding of metal-ligand interactions (Sultana et al., 2010).

    • In the pharmaceutical industry, its derivatives have been synthesized as potential anti-inflammatory drugs, showing antioxidant properties (Vasincu et al., 2014).

    • Studies have also shown its relevance in nuclear receptor research, particularly in understanding the regulation of insulin sensitivity and glucose homeostasis (Lehmann et al., 1995).

    Safety And Hazards

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  • Future Directions

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    properties

    IUPAC Name

    (4S)-4-propan-2-yl-1,3-oxazolidine-2-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CIRDXQWBLPPFPN-RXMQYKEDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1COC(=S)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@H]1COC(=S)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H11NOS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001004580
    Record name 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001004580
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    145.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-4-Isopropyloxazolidine-2-thione

    CAS RN

    84272-19-5
    Record name 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001004580
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    C Xie, Y Zhang - Asian Journal of Organic Chemistry, 2018 - Wiley Online Library
    A copper‐catalyzed cyclization of alkynyl bromides and oxazolidine‐2‐thiones is described. C−N and C−S bonds are simultaneously constructed and a multi‐step process occurred to …
    Number of citations: 2 onlinelibrary.wiley.com

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